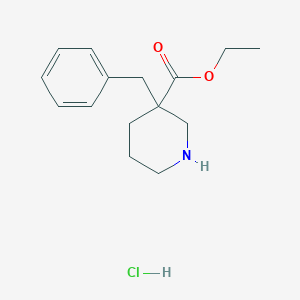

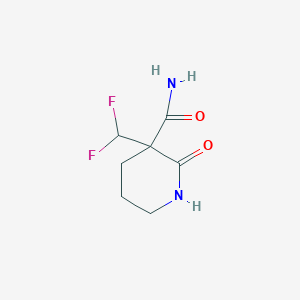

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .Applications De Recherche Scientifique

-

Late-stage difluoromethylation

- Application : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S. This field of research has benefited from the invention of multiple difluoromethylation reagents .

- Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry

- Application : This approach converts the trifluoromethyl to the difluoromethyl motifs, representing an efficient synthetic strategy .

- Methods : The method involves C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .

- Results : This new approach enables diverse functional group transformations, offering a versatile platform for drug and agrochemical discovery .

-

Difluoromethylation of C (sp2)–H bond through Minisci-type radical chemistry

- Application : This strategy is best applied to heteroaromatics .

- Methods : Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .

- Results : Cases of stereoselective difluoromethylation are still limited. In this sub-field, an exciting departure is the precise site-selective installation of CF2H onto large biomolecules such as proteins .

-

Formation of X–CF2H bond where X is oxygen, nitrogen or sulfur

- Application : This is conventionally achieved upon reaction with ClCF2H .

- Methods : More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .

- Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

-

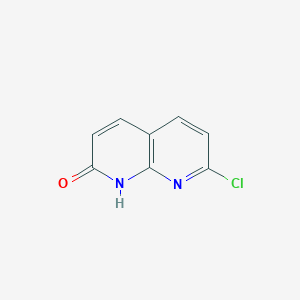

Difluoromethylation of Quinoxalin-2-ones

- Application : The CF2H moiety has a significant potential utility in drug design and discovery, and the incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

- Methods : This process involves the visible-light-driven difluoromethylation of Quinoxalin-2-ones .

- Results : This method provides a facile entry to pharmaceutically important 3-Difluoromethyl-quinoxalin-2-ones .

-

Difluoromethylation in Flow Chemistry

- Application : This approach tames the reactive difluoromethyl anion, enabling diverse functional group transformations .

- Methods : This method involves C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow .

- Results : This methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .

Orientations Futures

Propriétés

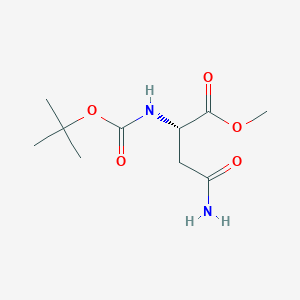

IUPAC Name |

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSVZPNDIXPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560980 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

CAS RN |

126309-11-3 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.